

A Comparative Analysis of the Pharmacokinetic Profiles of LRRK2 Inhibitors

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| Compound of Interest | | |
|----------------------|---------|-----------|
| Compound Name: | Dnl-201 | |
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The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors marks a significant advancement in the therapeutic strategy for Parkinson's disease, addressing both genetic and sporadic forms of the neurodegenerative disorder. A critical aspect of this development is the characterization of the pharmacokinetic (PK) profiles of these inhibitors to ensure optimal target engagement within the central nervous system (CNS) while minimizing peripheral side effects. This guide offers a comparative analysis of the pharmacokinetic properties of key LRRK2 inhibitors in clinical and preclinical development, including Denali Therapeutics' DNL201 and DNL151 (BIIB122).

Comparative Pharmacokinetic Data

The following tables summarize the available preclinical and clinical pharmacokinetic parameters of selected LRRK2 inhibitors. It is important to note that direct comparisons should be made with caution due to variations in study designs, species, and analytical methodologies.

Table 1: Clinical Pharmacokinetic and Pharmacodynamic Profiles of LRRK2 Inhibitors



| Compound | Developme nt Phase | Population | Key Pharmacoki netic/Pharm acodynamic Highlights | Brain Penetration | Reference |
|---------------------|-----------------------|---|---|---|-----------|
| DNL201 | Phase 1b Complete | Healthy Volunteers & Parkinson's Disease Patients | - Achieved >90% LRRK2 kinase activity inhibition at peak and >50% at trough drug levels in healthy volunteers In Parkinson's disease patients, demonstrated >50% inhibition of pS935 LRRK2 and pRab10 in blood.[1] - Generally well- tolerated. | Robust CSF penetration observed.[1] | [1] |
| DNL151 (BIIB122) | Phase 2b/3 Ongoing | Healthy Volunteers & Parkinson's Disease Patients | - Selected over DNL201 for a "preferred pharmacokin etic profile" | Excellent brain penetration with a CSF/unbound plasma | [2][3] |



| | | | allowing for more dosing flexibility Dose- dependent median reductions from baseline in whole- blood pS935 LRRK2 (≤98%) and pT73 pRab10 (≤93%).[2] - Generally well- tolerated.[2] | concentration ratio of ~1 (range, 0.7- 1.8).[2][3] |
|---------|---------------------|------------------------------------|--|--|
| BIIB094 | Phase 1 Complete | Parkinson's Disease Patients | - Antisense oligonucleotid e (ASO) administered intrathecally Safety, tolerability, and pharmacokin etic profile were evaluated. | Direct CNS administratio n. |

Note: Specific quantitative values for Cmax, Tmax, and half-life from clinical trials are not consistently reported in the public domain.

Table 2: Preclinical Pharmacokinetic and In Vitro Potency of LRRK2 Inhibitors



| Compound | Species | Route | Key Pharmacokinet ic/Potency Highlights | Reference |
|--------------------------|---|-------|--|-----------|
| DNL201 | Mouse, Rat, Cynomolgus Macaque | Oral | Moderate half- life and good bioavailability in preclinical species. | [4] |
| MLi-2 | Mouse | Oral | - High absorption and oral bioavailability IC50 of 0.76 nM (in vitro).[5] | [5] |
| GNE-7915 | - Ki of 1 nM (in vitro). | [6] | | |
| PF-06447475 (PFE-360) | - IC50 of 3 nM (wild-type LRRK2) and 11 nM (G2019S LRRK2) in biochemical assays.[6] | [6] | | |

Key Experimental Protocols

Detailed experimental protocols for clinical trials are extensive. Below are representative methodologies for key preclinical and analytical experiments.

Quantitative Analysis of LRRK2 Inhibitors in Biological Matrices (LC-MS/MS)

This protocol provides a general method for the quantification of LRRK2 inhibitors in plasma and brain tissue.



Sample Preparation:

- Plasma: To 100 μL of plasma, add a known concentration of an internal standard (typically a stable isotope-labeled version of the analyte). Precipitate proteins by adding 300 μL of acetonitrile. Vortex the sample and then centrifuge to pellet the precipitated proteins.
 Transfer the supernatant for analysis.
- Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation with acetonitrile containing the internal standard. Centrifuge the sample and collect the supernatant.
- Liquid Chromatography (LC):
 - Inject the prepared sample onto a C18 reverse-phase column.
 - Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Tandem Mass Spectrometry (MS/MS):
 - Utilize an electrospray ionization (ESI) source in positive ion mode.
 - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, detecting specific precursor-to-product ion transitions for the LRRK2 inhibitor and the internal standard.
 - Quantify the inhibitor concentration by comparing its peak area ratio to the internal standard against a standard curve.[7]

In Vivo Microdialysis for Brain Penetration Assessment

This protocol outlines a general procedure for assessing the concentration of an LRRK2 inhibitor in the brain extracellular fluid of a freely moving animal (e.g., a rat).

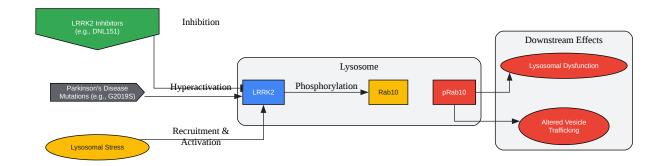
- Surgical Procedure:
 - Anesthetize the animal and place it in a stereotaxic frame.



- Implant a guide cannula targeting the brain region of interest (e.g., striatum).
- Secure the cannula to the skull using dental cement and allow the animal to recover.
- Microdialysis Experiment:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 μL/min).[8][9]
 - After a stabilization period, collect baseline dialysate samples.
 - Administer the LRRK2 inhibitor via the desired route (e.g., oral gavage, intravenous injection).
 - Continue to collect dialysate samples at predetermined time intervals.
 - Analyze the concentration of the LRRK2 inhibitor in the dialysate and in parallel-collected plasma samples using LC-MS/MS to determine the unbound brain-to-plasma concentration ratio (Kp,uu).[8]

Mandatory Visualizations LRRK2 Signaling Pathway



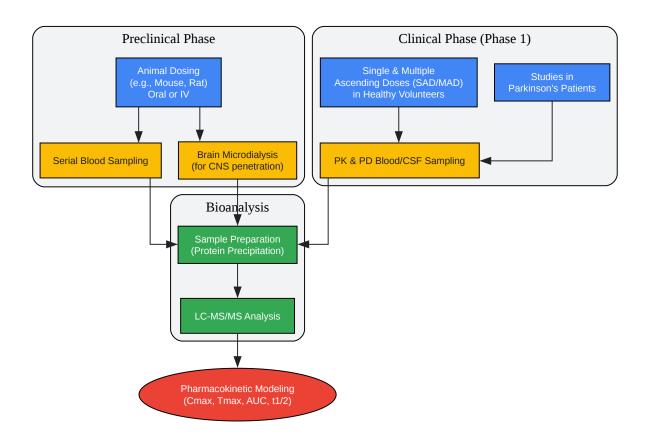


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LRRK2 signaling cascade in Parkinson's disease.

Pharmacokinetic Study Workflow





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Workflow for Pharmacokinetic Analysis.

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